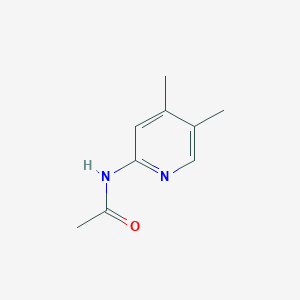

N-(4,5-dimethylpyridin-2-yl)acetamide

Overview

Description

N-(4,5-dimethylpyridin-2-yl)acetamide: is a pyridine derivative with the molecular formula C9H12N2O. It is known for its unique structural properties, which make it a valuable compound in various scientific and industrial applications. The compound features a pyridine ring substituted with two methyl groups at positions 4 and 5, and an acetamide group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dimethylpyridin-2-yl)acetamide typically involves the following steps:

Starting Material: The synthesis begins with commercially available 4,5-dimethyl-2-aminopyridine.

Acetylation Reaction: The 4,5-dimethyl-2-aminopyridine undergoes acetylation using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Purification: The resulting product, this compound, is purified using standard techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, automated purification systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4,5-dimethylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Structure

The structural formula of N-(4,5-dimethylpyridin-2-yl)acetamide can be represented as follows:

This compound features a pyridine ring substituted with two methyl groups and an acetamide functional group.

Wnt Signaling Inhibition

This compound has been studied for its role as an inhibitor of the Wnt signaling pathway. Dysregulation of this pathway is associated with various cancers, making this compound a candidate for cancer therapeutics. Specifically, it has shown promise in inhibiting the activity of Porcupine (PORCN), an enzyme critical for the palmitoylation and subsequent secretion of Wnt ligands .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated in preclinical studies targeting multiple cancer types, including colorectal and head and neck cancers. The inhibition of Wnt signaling by this compound can lead to reduced tumor growth and increased sensitivity to other anticancer agents .

Potential for Drug Development

Given its selective inhibition of the Wnt pathway and favorable pharmacokinetic properties, this compound is being explored as a lead compound for drug development. Its oral bioavailability and potency make it a suitable candidate for further optimization and clinical trials .

Table 1: Summary of Preclinical Studies Involving this compound

Mechanistic Insights

The mechanism by which this compound exerts its effects involves binding to PORCN in the endoplasmic reticulum. This binding prevents the acylation of Wnt proteins, thereby blocking their secretion into the extracellular space and disrupting downstream signaling pathways that promote cell proliferation and survival .

Mechanism of Action

The mechanism of action of N-(4,5-dimethylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

- N-(4,6-dimethylpyridin-2-yl)acetamide

- N-(4,5-dimethylpyridin-3-yl)acetamide

- N-(4,5-dimethylpyridin-2-yl)propionamide

Comparison: N-(4,5-dimethylpyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring. The presence of methyl groups at positions 4 and 5, along with the acetamide group at position 2, imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific applications.

Biological Activity

N-(4,5-dimethylpyridin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with two methyl groups at positions 4 and 5 and an acetamide functional group. Its molecular formula is C_10H_12N_2O, and it has a molecular weight of 176.22 g/mol. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

The biological effects of this compound are primarily attributed to its ability to modulate enzyme activity and receptor interactions. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

- Antimicrobial Activity : Studies indicate that it possesses antimicrobial properties, making it a potential candidate for treating infections .

- Neuroprotective Effects : Preliminary research suggests that this compound may also exhibit anticonvulsant activity, which could be beneficial in treating epilepsy .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in vitro and in vivo. The results indicated that the compound significantly reduced pro-inflammatory cytokine levels in a mouse model of inflammation. This suggests its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticonvulsant Activity

In a pharmacological evaluation, this compound was tested in standard maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. The compound showed significant protection against seizures at certain dosages, indicating its promise as an anticonvulsant agent .

Research Findings

Recent research has focused on exploring the structure-activity relationship (SAR) of this compound derivatives. Modifications to the acetamide group have been shown to enhance biological activity, particularly against specific targets like DHFR and enoyl ACP reductase . The findings underscore the importance of structural modifications in optimizing therapeutic efficacy.

Properties

IUPAC Name |

N-(4,5-dimethylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-4-9(11-8(3)12)10-5-7(6)2/h4-5H,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZZBYWZIIKZDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618627 | |

| Record name | N-(4,5-Dimethylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179555-37-4 | |

| Record name | N-(4,5-Dimethyl-2-pyridinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179555-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4,5-Dimethylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.